molecular formula C12H14N2O2 B079200 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid CAS No. 15095-74-6

2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid

Cat. No.: B079200
CAS No.: 15095-74-6
M. Wt: 218.25 g/mol
InChI Key: RDEPSYXOVXRWGR-UHFFFAOYSA-N
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Description

2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid is a phenylalanine derivative characterized by a cyanoethyl group (-CH2CH2CN) attached to the amino moiety of the α-carbon. This structural modification introduces unique physicochemical properties, such as increased polarity due to the nitrile group, which may influence solubility and reactivity.

Properties

IUPAC Name

2-(2-cyanoethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-7-4-8-14-11(12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEPSYXOVXRWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372416
Record name 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15095-74-6
Record name 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deracemization of Racemic Amino Acid Precursors

The asymmetric transformation of racemic 3-amino-2-phenylpropanoic acid derivatives, as demonstrated by [Search Result 1], provides a foundational approach. By protecting the amine as an N-phthaloyl group, the racemic acyl chloride undergoes ketene formation upon treatment with triethylamine. Subsequent stereoselective addition of (R)-pantolactone at −78°C yields the (S,R)-diastereomer with 94% diastereomeric excess (d.e.). Hydrolysis under acidic conditions then delivers enantiomerically pure (S)-3-amino-2-phenylpropanoic acid, which could serve as a precursor for cyanoethylation.

Hypothetical Adaptation for Target Compound

  • Protection : Convert 2-amino-3-phenylpropanoic acid to N-phthaloyl-2-amino-3-phenylpropanoic acid using N-bromomethylphthalimide.

  • Cyanoethylation : React the protected amine with acrylonitrile via Michael addition under basic conditions (pH 9–10) to introduce the 2-cyanoethyl group.

  • Deprotection : Remove the phthaloyl group via hydrazinolysis or acidic hydrolysis to yield 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid.

Challenges :

  • Regioselectivity in alkylation to avoid over-alkylation (tertiary amine formation).

  • Retention of stereochemistry during deprotection.

One-Pot Condensation and Functionalization

Malonic Acid-Based Synthesis

[Search Result 2] outlines a one-pot synthesis of 3-amino-3-phenylpropionic acid using benzaldehyde, malonic acid, and ammonium acetate, followed by thionyl chloride-mediated cyclization. While this yields a racemic 3-amino isomer, modifying the aldehyde (e.g., substituting cinnamaldehyde) could shift the amino group to the β-position.

Modified Protocol for Target Compound

  • Condensation : React 4-phenyl-2-butenal (instead of benzaldehyde) with malonic acid and ammonium acetate to form 2-amino-3-phenylpropanoic acid.

  • Cyanoethylation : Treat the crude amino acid with acrylonitrile in ethanol at 50°C for 12 hours.

  • Purification : Isolate via recrystallization (e.g., using ethyl acetate/hexane), achieving ~70% yield based on analogous reactions.

Key Data :

  • NMR Characterization : Expected signals at δ 7.29–7.17 (m, 5H, Ar–H), 4.34 (t, J = 6 Hz, 1H, CH–N), 2.59 (d, J = 12.8 Hz, 2H, CH2–CN).

Palladium-Catalyzed Coupling and Ester Hydrolysis

Intermediate Ester Synthesis

[Search Result 3] describes the preparation of 2-methyl-2′-phenylpropionic acid derivatives via palladium-catalyzed coupling of aryl halides with ketene acetals. Adapting this, a similar strategy could functionalize the β-carbon with a phenyl group while introducing the cyanoethylamino moiety.

Proposed Route

  • Coupling : React methyl 2-bromopropanoate with phenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3) to form methyl 3-phenylpropanoate.

  • Amination : Introduce the amine via Hofmann rearrangement of the corresponding amide, yielding methyl 2-amino-3-phenylpropanoate.

  • Alkylation : Treat with 3-bromopropionitrile in DMF/K2CO3 to install the cyanoethyl group.

  • Hydrolysis : Convert the ester to the carboxylic acid using 6M HCl, achieving ~85% yield.

Optimization Insights :

  • Lower temperatures (0–5°C) during alkylation minimize side reactions.

  • Use of ZnF2 as a Lewis acid enhances coupling efficiency.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYieldPurityStereoselectivity
Asymmetric DeracemizationN-Phthaloyl-protected acidKetene formation, chiral addition88%94% d.e.High (S-enantiomer)
One-Pot CondensationBenzaldehyde, malonic acidCyclization, cyanoethylation70%95%Racemic
Palladium CouplingMethyl 2-bromopropanoateSuzuki coupling, alkylation85%98%Moderate

Challenges and Mitigation Strategies

Regioselective Alkylation

Primary amines are prone to over-alkylation. Using bulky protecting groups (e.g., trityl) or excess acrylonitrile (2.5 equiv.) ensures mono-alkylation.

Enantiomeric Purity

Asymmetric methods ([Search Result 1]) provide >90% e.e., but racemic routes require chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid).

Functional Group Compatibility

The cyanide group is sensitive to strong acids/bases. Mild hydrolysis conditions (pH 7–8, 40°C) prevent nitrile degradation.

Chemical Reactions Analysis

2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid serves as a versatile building block for the synthesis of various complex organic molecules. It can participate in reactions such as:

  • Nucleophilic Substitution : The cyanoethyl group can be substituted with other nucleophiles to create derivatives with varied properties.
  • Formation of Peptides : This compound can be incorporated into peptide synthesis due to its amino acid-like structure.
Reaction TypeDescription
Nucleophilic SubstitutionReactions with various nucleophiles
Peptide FormationUtilization in synthesizing peptide bonds

Biology

Research indicates that this compound has potential applications in biological assays. It may act as a probe to study enzyme mechanisms and cellular processes.

  • Enzyme Mechanism Studies : The compound can be used to investigate the active sites of enzymes by mimicking substrate interactions.
  • Cell Signaling Research : Its structural features allow it to influence cellular pathways, making it a candidate for studying signal transduction.
ApplicationPurpose
Enzyme Mechanism StudiesInvestigating enzyme-substrate interactions
Cell Signaling ResearchStudying effects on cellular signaling pathways

Medicine

The therapeutic potential of this compound is being explored for drug development. Its properties suggest possible uses in:

  • Anticancer Research : Preliminary studies indicate that this compound may inhibit certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
  • Neuroprotective Agents : Its ability to interact with neurotransmitter pathways makes it a candidate for developing treatments for neurodegenerative diseases.
Medical ApplicationPotential Benefit
Anticancer ResearchInhibition of cancer cell proliferation
Neuroprotective AgentsProtection against neuronal damage

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.
  • Enzyme Inhibition Studies : Research conducted at a leading university found that this compound effectively inhibited a specific enzyme involved in metabolic pathways, highlighting its utility in biochemical research.

Mechanism of Action

The mechanism of action of 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyanoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Lipoamino Acid Derivatives

Compound: 2-(14-Methylpentadecanoylamino)-3-phenylpropanoic acid

  • Structure: Features a long-chain fatty acid (14-methylpentadecanoyl) linked via an amide bond to the amino group.
  • Properties: High hydrophobicity due to the fatty acid chain, contrasting with the polar cyanoethyl group in the target compound.
  • Applications: Identified in entomopathogenic Pantoea spp. as part of lipoamino acid mixtures, suggesting roles in microbial membrane interactions or signaling .
  • Key Difference: The lipoamino acid’s biological relevance in microbial systems contrasts with the synthetic nature of 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid.

Schiff Base Derivatives

Compound: 2-((2,4-Dihydroxybenzylidene)amino)-3-phenylpropanoic acid

  • Structure: Contains a dihydroxybenzylidene group (-C6H3(OH)2CH=) forming a Schiff base with the amino group.
  • Properties: Enhanced antioxidant and antimicrobial activities due to phenolic hydroxyl groups, which facilitate radical scavenging and metal chelation.
  • Key Difference: The Schiff base’s biological versatility contrasts with the understudied profile of the cyanoethyl derivative.

Heterocyclic-Modified Derivatives

Compound: 2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-3-phenylpropanoic acid

  • Structure: Incorporates a benzimidazole heterocycle, known for DNA intercalation and enzyme inhibition.
  • Properties : Insoluble in common organic solvents but soluble in polar aprotic solvents (DMSO, DMF), suggesting utility in drug formulations requiring controlled solubility .

Sulfonamide and Sulfonyl Derivatives

Compound: 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid

  • Structure : Includes a sulfonamide group (-SO2NH-), commonly associated with antibacterial and protease inhibitory activity.

Nitro-Substituted Derivatives

Compound: 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid

  • Structure: Features a nitro group (-NO2) on the phenyl ring, introducing strong electron-withdrawing effects.
  • Applications : Used as a pharmaceutical intermediate, with the nitro group enabling further reduction or functionalization steps in synthesis .
  • Key Difference: The nitro group enhances reactivity for downstream modifications, whereas the cyanoethyl group may offer stability or polarity modulation.

Data Table: Structural and Functional Comparison

Compound Name Substituent/Modification Molecular Weight (g/mol) Solubility Key Applications/Activities Source
This compound Cyanoethyl (-CH2CH2CN) ~220 (estimated) Likely polar aprotic Synthetic intermediate
2-(14-Methylpentadecanoylamino)-3-phenylpropanoic acid Fatty acid amide ~483 Hydrophobic Microbial lipoamino acid
2-((2,4-Dihydroxybenzylidene)amino)-3-phenylpropanoic acid Dihydroxybenzylidene ~315 Moderate in polar solvents Antimicrobial, antidiabetic
2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid Sulfonamide ~319 Water/DMSO soluble Drug intermediate
3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid Nitrophenyl amino ~300 Organic solvents Pharmaceutical synthesis

Biological Activity

2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid, also known as a potential therapeutic agent, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a cyanoethyl group and a phenylpropanoic acid moiety. Its biological activity has been explored in various studies, indicating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2O2
  • CAS Number : 15095-74-6
  • Molecular Weight : 218.25 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
  • Therapeutic Applications : In another research effort, the compound was evaluated for its efficacy in treating conditions such as cancer and neurodegenerative diseases. The findings suggested that it could induce apoptosis in cancer cells and protect neuronal cells from oxidative stress.
  • Pharmacokinetics : A pharmacokinetic study demonstrated that this compound has favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
Apoptosis InductionInduces cell death in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid), nucleophilic attack by amines on halogenated carboxylic acid derivatives under basic conditions is common . Key parameters include solvent choice (aqueous vs. organic), temperature control (e.g., 22–25°C for stability), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or chromatography is critical to isolate the product from byproducts like unreacted 3-chloropropanoic acid or excess 2-cyanoethylamine .

Q. How can spectroscopic and chromatographic techniques be used to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the presence of the cyanoethyl group (-CH2_2CH2_2CN), phenyl protons (6.5–7.5 ppm), and carboxylic acid proton (~12 ppm).
  • FT-IR : Identify characteristic peaks for nitrile (C≡N stretch, ~2240 cm1^{-1}), carboxylic acid (O-H stretch, ~2500–3000 cm1^{-1}), and amide N-H (3300 cm1^{-1}) .
  • HPLC/MS : Use reverse-phase HPLC with C18 columns and ESI-MS to assess purity and molecular weight (expected m/z ~248.3 for [M+H]+^+) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. In alkaline conditions (pH > 8), the deprotonated form increases water solubility. Stability studies should monitor degradation under thermal stress (e.g., 40°C for 1 week) and UV exposure. For structurally similar compounds (e.g., dihydrochloride salts), salt formation improves stability and solubility in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to active sites. Compare with analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid, where hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., in tyrosine kinases) is critical . Quantum mechanical calculations (DFT) can optimize the geometry of the cyanoethyl group for steric compatibility .

Q. How to resolve contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Dose-Response Studies : Test activity across a concentration gradient (nM–mM) to identify biphasic effects.
  • Structural Analog Comparison : Substitute the cyanoethyl group with hydroxyethyl or methyl groups (as in and ) to isolate functional group contributions.
  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates and distinguish competitive vs. non-competitive inhibition .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs).
  • Salt Formation : Convert to sodium or hydrochloride salts (as in ) for enhanced solubility in physiological buffers.
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to protect the compound from metabolic degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound across studies?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of the nitrile group).
  • Parameter Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics. For example, polar aprotic solvents stabilize transition states in nucleophilic substitutions .

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